molecular formula C23H28N4O7 B11553341 N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11553341
M. Wt: 472.5 g/mol
InChI Key: MUTVRIGVUOUWMH-WYMPLXKRSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenoxy and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dinitrophenyl group may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-(4-diethylaminophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide stands out due to its combination of a dinitrophenyl group and a hydrazide group, which imparts unique reactivity and potential applications. The presence of the 2,4,4-trimethylpentan-2-yl group also contributes to its distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H28N4O7

Molecular Weight

472.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C23H28N4O7/c1-22(2,3)14-23(4,5)16-6-8-18(9-7-16)34-13-20(28)25-24-12-15-10-17(26(30)31)11-19(21(15)29)27(32)33/h6-12,29H,13-14H2,1-5H3,(H,25,28)/b24-12+

InChI Key

MUTVRIGVUOUWMH-WYMPLXKRSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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